Lipophilicity Shift vs. Benzimidazole
The naphthalene annulation in C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine elevates logP to 2.2 compared to the benzimidazole analog 2-(aminomethyl)benzimidazole, for which the free base ACD/LogP is 0.72 . This represents a ΔlogP of approximately +1.5 units, reflecting the additional four sp² carbons and expanded hydrophobic surface area. The naphthoimidazole scaffold also shows a higher consensus logP range (3.63–3.97 for 2-aryl derivatives [1]) than benzimidazole-based congeners. The logP difference directly translates into longer reversed-phase HPLC retention and altered apparent permeability in PAMPA or Caco-2 assays, meaning the compounds are not interchangeable in any protocol where partitioning is a critical parameter.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 2.2 (MolBIC database, free base); consensus logP 3.63–3.97 for 2-aryl-naphtho[2,3-d]imidazole derivatives |
| Comparator Or Baseline | 2-(Aminomethyl)benzimidazole free base (CAS 5805-57-2): ACD/LogP 0.72 (ChemSrc); dihydrochloride (CAS 5993-91-9): reported LogP 1.44–3.26 depending on method |
| Quantified Difference | ΔlogP ≈ +1.5 (target free base vs. benzimidazole free base) |
| Conditions | Computed values from MolBIC (IDRB Lab), ChemSrc, and SwissADME methodologies; RSC Advances 2024 ADME analysis for 2-aryl derivatives |
Why This Matters
A 1.5-unit logP increase corresponds to a theoretical ~30-fold increase in octanol–water partition coefficient, directly impacting compound handling, bioassay solubility, and membrane permeability predictions—researchers cannot assume equivalent behavior when substituting the benzimidazole analog.
- [1] Sultana A, Wahab A, Fareed G, et al. RSC Advances. 2024;14:529–537. Table 3: ADME analysis of potentially active compounds 3, 4, 9, 11; consensus logP range 3.63–3.97. DOI: 10.1039/D3RA07412A View Source
